
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Synthesis Techniques : Studies have focused on the synthesis of complex molecules with structural similarities, involving halogenated hydrocarbon amination reactions and cyclopropanation processes, providing insights into the methods that could be applied to the synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide and its analogs (Bai et al., 2012).
- Structural Characterization : Crystal and calculated structures of related compounds have been studied, offering a foundation for understanding the molecular conformation and potential interactions of similar compounds (Ikeda et al., 2003).
Biological Activity
- Antimicrobial and Antifungal Activities : Certain compounds with related structures have shown antimicrobial and antifungal activities, which suggests potential applications in developing new therapeutics or biological agents (Atta-ur-rahman et al., 1997).
- Cytotoxicity and Psychotropic Effects : The cytotoxic and psychotropic effects of similar compounds have been explored, indicating the potential for the development of new drugs targeting specific cellular pathways or neurological conditions (Zablotskaya et al., 2013).
Mechanistic Insights
- Reaction Mechanisms and Catalysis : Research into the mechanisms of cyclopropanation and reactions involving similar molecular frameworks can provide valuable insights into the synthetic pathways and catalytic processes that might be relevant for the synthesis and functionalization of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide (Szakonyi et al., 2002).
Alkaloid Biosynthesis
- Enzymatic Studies : The understanding of enzymes involved in the biosynthesis of alkaloids provides a basis for the study of biosynthetic pathways that may involve compounds with similar structural motifs, aiding in the exploration of natural product synthesis and modification (Liscombe & Facchini, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 1-(4-Methoxyphenyl)-1-cyclopropanecarbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-21-9-2-16(3-10-21)4-11-22(26)24-20-8-7-17-12-13-25(15-19(17)14-20)23(27)18-5-6-18/h2-3,7-10,14,18H,4-6,11-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONLCHDVIIOGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)
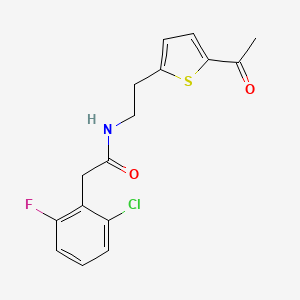
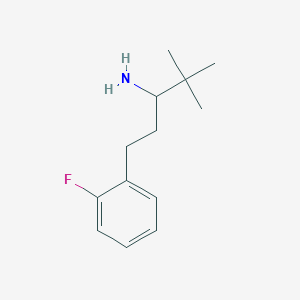
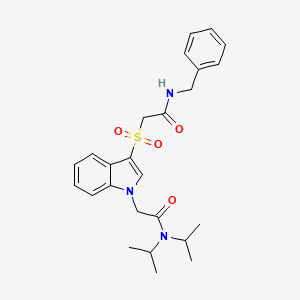
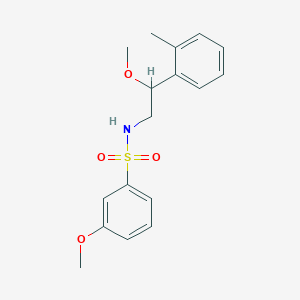
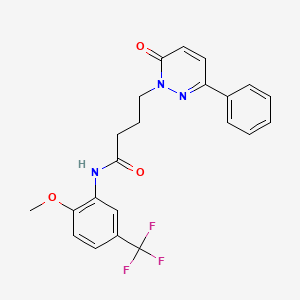
![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)
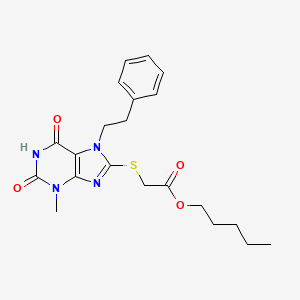

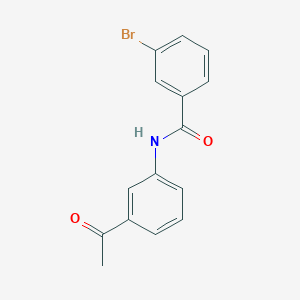
![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)
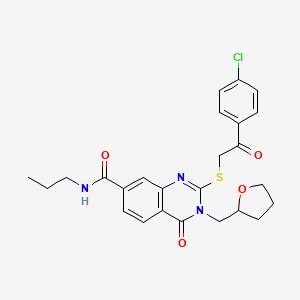
![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)
